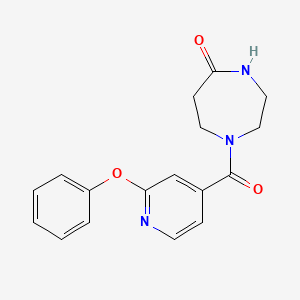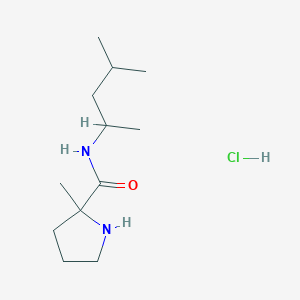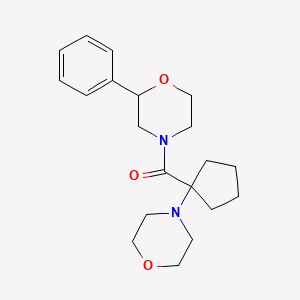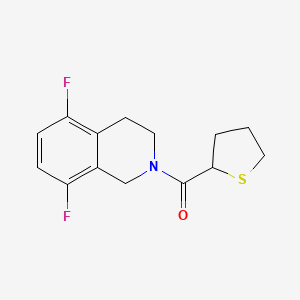![molecular formula C18H18N2O3 B7639292 6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is commonly known as J147 and has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways involved in the pathogenesis of neurodegenerative diseases. J147 has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and function. It also activates the protein kinase AMPK, which regulates energy metabolism and reduces oxidative stress. J147 has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects that make it a potential therapeutic agent for neurodegenerative diseases. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of J147 is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, J147 has been shown to have a good safety profile and does not exhibit any significant toxicity in animal models. However, one of the limitations of J147 is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of J147. One potential direction is to investigate the therapeutic potential of J147 in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of J147 and to identify potential targets for drug development. Finally, the development of J147 analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of J147 involves the reaction of 2-hydroxypyridine-6-carboxylic acid with N-methyl-N-(prop-2-yn-1-yl)amine in the presence of triethylamine. The resulting product is then reacted with 2-bromo-5-methoxybenzaldehyde to obtain J147. The synthesis process is relatively simple and can be achieved in a few steps with high yields.
Applications De Recherche Scientifique
J147 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has also been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
Propriétés
IUPAC Name |
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-12-23-16-10-6-5-8-14(16)13-20(2)18(21)15-9-7-11-17(19-15)22-3/h1,5-11H,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVSPJBLYVQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OCC#C)C(=O)C2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)

![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)


![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)


![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)

![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)